1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride
Overview
Description
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride is an organoheterocyclic compound with the molecular formula C8H7ClN2OS and a molecular weight of 214.67 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-c]pyrazole ring system substituted with two methyl groups and a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride typically involves the reaction of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
- Dissolve 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid in an appropriate solvent such as dichloromethane (CH2Cl2).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol.
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Similar structure but with an amide group instead of a carbonyl chloride.
Uniqueness
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-4-5-3-6(7(9)12)13-8(5)11(2)10-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOTYHLFKDBAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380170 | |
Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388088-75-3 | |
Record name | 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=388088-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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